WAY-169916

説明

特性

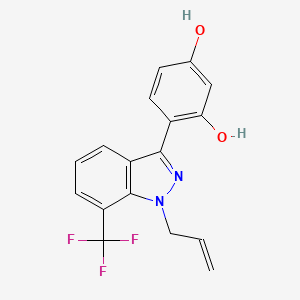

IUPAC Name |

4-[1-prop-2-enyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c1-2-8-22-16-12(4-3-5-13(16)17(18,19)20)15(21-22)11-7-6-10(23)9-14(11)24/h2-7,9,23-24H,1,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUDMCQPFKPISO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695727 |

Source

|

| Record name | 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669764-18-5 |

Source

|

| Record name | WAY-169916 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669764185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

WAY-169916: A Technical Guide to its Mechanism of Action as a Pathway-Selective Estrogen Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-169916 is a novel, pathway-selective estrogen receptor (ER) ligand engineered to dissociate the anti-inflammatory and transcriptional activities of estrogen. This document provides a comprehensive technical overview of the mechanism of action of WAY-169916, detailing its interaction with estrogen receptors, its potent and selective inhibition of the NF-κB signaling pathway, and its demonstrated efficacy in preclinical models of inflammation and cardiovascular injury. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Core Mechanism: Selective Estrogen Receptor Modulation and NF-κB Inhibition

WAY-169916 is classified as a selective estrogen receptor modulator (SERM) that exhibits a unique functional profile. Unlike classical estrogens, which activate both the transcriptional and non-transcriptional (signaling) pathways mediated by estrogen receptors, WAY-169916 is designed to preferentially engage the signaling pathways that lead to the inhibition of the nuclear factor-kappa B (NF-κB) transcriptional activity.[1] This pathway selectivity allows it to exert potent anti-inflammatory effects without the associated estrogenic activities on tissues such as the uterus.[1]

The primary molecular target of WAY-169916 is the estrogen receptor, with confirmed interactions for both alpha (ERα) and beta (ERβ) isoforms.[1] Upon binding to the ER, WAY-169916 induces a specific conformational change in the receptor. This altered conformation is thought to favor protein-protein interactions that interfere with the NF-κB signaling cascade, rather than promoting the recruitment of coactivators necessary for classical estrogenic gene transcription.

Quantitative Analysis of In Vitro Activity

The in vitro potency and selectivity of WAY-169916 have been characterized through various cell-based assays. The following tables summarize the key quantitative data.

Table 1: Estrogen Receptor Binding Affinity of WAY-169916

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| ERα | Competitive Radioligand Binding | IC50 | 93 nM | [1] |

| ERβ | Competitive Radioligand Binding | IC50 | 100 nM | [1] |

Table 2: In Vitro Inhibition of NF-κB Transcriptional Activity by WAY-169916

| Cell Line | Reporter Assay | ER Subtype Expressed | Parameter | Value | Efficacy (vs. E2) | Reference |

| HAECT-1 | NF-κB Luciferase Reporter | ERα | IC50 | 93 nM | 82% | [1] |

| HAECT-1 | IL-6 Promoter Reporter | ERα | IC50 | 90 nM | 100% | [1] |

| HAECT-1 | IL-6 Promoter Reporter | ERβ | IC50 | 100 nM | 145% | [1] |

Preclinical In Vivo Efficacy

The anti-inflammatory and cytoprotective effects of WAY-169916 have been demonstrated in multiple animal models.

Table 3: In Vivo Efficacy of WAY-169916

| Animal Model | Disease Model | Dosage | Outcome | Reference |

| Rat | Cardiac Ischemia-Reperfusion | 10 mg/kg, SC | Significantly attenuated infarct size | |

| Rat | Cardiac Ischemia-Reperfusion | 1 mg/kg, IV | Significantly attenuated infarct size | |

| Rabbit | Myocardial Ischemia-Reperfusion | 1 mg/kg, IV | Decreased infarct size | |

| Rat | Intestinal Inflammation | 0.5 mg/kg | Reduced all histologic parameters of inflammation | [1] |

Importantly, studies have shown that WAY-169916 is devoid of classical estrogenic effects in vivo, as demonstrated by its lack of impact on uterine weight in rats.[1]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of WAY-169916 in NF-κB Inhibition

The binding of WAY-169916 to the estrogen receptor is the initiating event in its mechanism of action. This interaction prevents the downstream activation of the NF-κB pathway, which is a central mediator of inflammation. The diagram below illustrates this proposed signaling cascade.

References

WAY-169916: A Technical Guide to its Estrogen Receptor-Mediated NF-κB Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of WAY-169916, a pathway-selective estrogen receptor (ER) ligand with potent anti-inflammatory properties stemming from its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This document provides a comprehensive overview of the core mechanism, quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Concept: Estrogen Receptor-Dependent Attenuation of NF-κB Signaling

WAY-169916 represents a class of compounds that uncouple the anti-inflammatory effects of estrogen receptor modulation from classical estrogenic transcriptional activity.[2] Its primary mechanism of action is the inhibition of NF-κB transcriptional activity, which is contingent upon its interaction with estrogen receptors.[2] The NF-κB signaling cascade is a cornerstone of the inflammatory response, regulating the expression of a multitude of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.[3]

The interaction between estrogen receptors and the NF-κB pathway is complex, with evidence suggesting multiple points of crosstalk. Estrogen receptor activation has been shown to interfere with NF-κB signaling through several mechanisms, including the enhanced synthesis of IκBα, which promotes the sequestration of NF-κB in the cytoplasm, and the direct interaction with NF-κB subunits, thereby preventing their binding to DNA. Furthermore, studies have indicated that estradiol can inhibit the nuclear translocation of the p65 subunit of NF-κB without affecting the degradation of IκBα. It is through one or a combination of these ER-mediated mechanisms that WAY-169916 is proposed to exert its NF-κB inhibitory effects.

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro activity of WAY-169916. This data is essential for understanding the potency and selectivity of the compound.

| Parameter | ERα | ERβ | NF-κB Reporter (IL-6 Promoter) | Reference |

| IC50 | 1,300 nM | 106 nM | 90 nM (in presence of ERα) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of WAY-169916's mechanism of action.

Estrogen Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of WAY-169916 to estrogen receptors (ERα and ERβ) by measuring its ability to compete with a radiolabeled estrogen, such as [3H]17β-estradiol.

Materials:

-

WAY-169916

-

Recombinant human ERα and ERβ ligand-binding domains

-

[3H]17β-estradiol

-

17β-estradiol (unlabeled)

-

Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare a series of dilutions of WAY-169916 and unlabeled 17β-estradiol in the assay buffer.

-

In a multi-well plate, combine the recombinant ER protein, a fixed concentration of [3H]17β-estradiol, and varying concentrations of either WAY-169916 or unlabeled 17β-estradiol (for the standard curve).

-

Include control wells containing only the ER protein and [3H]17β-estradiol to determine maximum binding, and wells with a large excess of unlabeled 17β-estradiol to determine non-specific binding.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separate the bound from free radioligand. This can be achieved using methods such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantify the amount of bound [3H]17β-estradiol in each sample by adding scintillation fluid and measuring the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the competitor.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NF-κB Luciferase Reporter Assay

This assay measures the ability of WAY-169916 to inhibit NF-κB-mediated gene transcription. It utilizes a reporter gene (luciferase) under the control of an NF-κB responsive promoter.

Materials:

-

WAY-169916

-

A suitable cell line (e.g., HEK293)

-

An NF-κB luciferase reporter plasmid (containing multiple copies of the NF-κB response element upstream of the luciferase gene)

-

An expression vector for ERα (if the cell line does not endogenously express it)

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency

-

Cell culture medium and supplements

-

Transfection reagent

-

An NF-κB activating agent (e.g., TNF-α or IL-1β)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid, the ERα expression vector (if needed), and the control Renilla plasmid using a suitable transfection reagent.

-

After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of WAY-169916 or vehicle control.

-

Pre-incubate the cells with the compound for a defined period (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activating agent (e.g., TNF-α) for a time known to induce robust luciferase expression (e.g., 6-8 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of WAY-169916 relative to the stimulated vehicle control.

-

Plot the percentage of inhibition against the logarithm of the WAY-169916 concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: The canonical NF-κB signaling pathway.

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

Caption: Proposed mechanisms of WAY-169916-mediated NF-κB inhibition.

References

- 1. Stimulation-dependent I kappa B alpha phosphorylation marks the NF-kappa B inhibitor for degradation via the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

WAY-169916: A Deep Dive into its Discovery, Synthesis, and Mechanism of Action as a Pathway-Selective Estrogen Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of WAY-169916, a novel pathway-selective estrogen receptor (ER) ligand with potent anti-inflammatory properties. The document details its discovery, a representative synthesis process, and its mechanism of action, focusing on the inhibition of NF-κB transcriptional activity. Quantitative data are presented in structured tables, and key experimental protocols are outlined to facilitate reproducibility. Visual diagrams generated using Graphviz illustrate the core signaling pathways and experimental workflows.

Discovery and Rationale

WAY-169916 was identified as a pathway-selective estrogen receptor (ER) ligand designed to harness the anti-inflammatory effects of estrogen signaling while avoiding traditional estrogenic activities, such as uterine proliferation.[1] The rationale behind its development was to selectively inhibit the nuclear factor kappa B (NF-κB) transcriptional activity, a key mediator of inflammatory responses, through the estrogen receptor.[1][2] This approach aimed to create a therapeutic agent for chronic inflammatory diseases with an improved safety profile compared to conventional estrogen replacement therapy.[1][3]

Synthesis of WAY-169916

While the precise, step-by-step synthesis of WAY-169916 is not publicly available, a representative synthesis can be constructed based on the known structure-activity relationships (SAR) of 4-(Indazol-3-yl)-phenols, the chemical class to which WAY-169916 belongs. The synthesis would likely involve the construction of the indazole core followed by coupling with a suitably substituted phenol.

A plausible synthetic route is outlined below:

References

- 1. Identification of pathway-selective estrogen receptor ligands that inhibit NF-κB transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and activity of a new class of pathway-selective estrogen receptor ligands: hydroxybenzoyl-3,4-dihydroquinoxalin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

WAY-169916 Target Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-169916 is a novel, nonsteroidal, orally active compound that has demonstrated significant anti-inflammatory properties. It is a pathway-selective estrogen receptor (ER) ligand, designed to dissociate the anti-inflammatory effects of estrogens from their classical hormonal activities. This document provides a comprehensive overview of the target validation studies for WAY-169916, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Target and Mechanism of Action

The primary molecular target of WAY-169916 is the estrogen receptor (ER) . Unlike classical estrogens, WAY-169916 exhibits a unique mode of action by selectively modulating ER-dependent signaling pathways. Its anti-inflammatory effects are primarily mediated through the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcriptional activity . This pathway-selective modulation allows for the therapeutic benefits of ER activation in inflammatory processes without eliciting the full spectrum of estrogenic responses, thereby offering a potentially safer therapeutic window.

Signaling Pathway of WAY-169916 Action

The binding of WAY-169916 to the estrogen receptor initiates a signaling cascade that interferes with the pro-inflammatory NF-κB pathway. In an inflammatory state, signaling molecules like TNF-α or IL-1β would typically activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. WAY-169916, upon binding to the ER, is hypothesized to interfere with this process, preventing the transcription of NF-κB target genes.

Quantitative Data Summary

The following tables summarize the available quantitative data for WAY-169916 from preclinical studies.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor Subtype | Assay Type | Ki (nM) | IC50 (nM) |

| WAY-169916 | ERα | Radioligand Binding | Data not available | Data not available |

| WAY-169916 | ERβ | Radioligand Binding | Data not available | Data not available |

Note: Specific binding affinity values (Ki, IC50) for WAY-169916 to ERα and ERβ are not publicly available in the reviewed literature.

Table 2: In Vitro Anti-inflammatory Activity

| Assay | Cell Line | Stimulant | Endpoint | IC50 (nM) |

| NF-κB Reporter Gene | HEK293 | TNF-α | Luciferase Activity | Data not available |

| Cytokine Secretion | Macrophages | LPS | IL-6, TNF-α levels | Data not available |

Note: While WAY-169916 is known to inhibit NF-κB transcriptional activity, specific IC50 values from in vitro functional assays are not detailed in the available literature.

Table 3: In Vivo Efficacy in Animal Models

| Model | Species | Treatment | Dose | Route | Endpoint | Result |

| Myocardial Ischemia/Reperfusion | Rabbit | WAY-169916 | 1 mg/kg | IV | Infarct Size (% of area at risk) | 21.2 ± 3.3% (vs. 59.4 ± 5.4% for vehicle)[1] |

| Myocardial Ischemia/Reperfusion | Rabbit | 17β-estradiol | 20 µ g/rabbit | IV | Infarct Size (% of area at risk) | 18.8 ± 1.7%[1] |

| Myocardial Ischemia/Reperfusion | Rabbit | WAY-169916 + ICI 182,780 | 1 mg/kg + antagonist | IV | Infarct Size (% of area at risk) | 47.4 ± 4.4% (ER antagonist blocks effect)[1] |

Key Experimental Protocols

Estrogen Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a test compound to the estrogen receptor.

Methodology:

-

Receptor Preparation: Human ERα or ERβ are expressed in a suitable system (e.g., Sf9 insect cells) and cell lysates or purified receptors are prepared.

-

Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of WAY-169916.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound radioligand is separated from free radioligand using a method such as vacuum filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (WAY-169916). The IC50 value (the concentration of WAY-169916 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

NF-κB Reporter Gene Assay (General Protocol)

This protocol outlines a common method for assessing the inhibition of NF-κB transcriptional activity.

Methodology:

-

Cell Culture and Transfection: A suitable human cell line (e.g., HEK293) is cultured and transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is co-transfected as an internal control for transfection efficiency and cell viability.

-

Compound Treatment: After transfection, cells are treated with various concentrations of WAY-169916 for a defined period.

-

Stimulation: NF-κB activation is induced by adding a stimulant such as TNF-α or IL-1β to the cell culture medium.

-

Cell Lysis and Luciferase Assay: Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer with specific substrates for firefly and Renilla luciferases.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The percentage of inhibition of NF-κB activity is calculated relative to the stimulated control (no WAY-169916). The IC50 value is then determined from the concentration-response curve.

In Vivo Myocardial Ischemia/Reperfusion Model[1]

This protocol describes the in vivo model used to assess the cardioprotective effects of WAY-169916.

Methodology:

-

Animal Model: Anesthetized, ovariectomized rabbits are used to eliminate the influence of endogenous estrogens.

-

Drug Administration: WAY-169916 (1 mg/kg), 17β-estradiol (20 µ g/rabbit as a positive control), or vehicle is administered intravenously 30 minutes prior to ischemia. In some experiments, the ER antagonist ICI 182,780 is co-administered to confirm the ER-dependent mechanism.

-

Ischemia-Reperfusion Procedure: The left coronary artery is occluded for 30 minutes to induce ischemia, followed by 4 hours of reperfusion.

-

Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the area at risk and the infarcted area are determined using staining techniques (e.g., triphenyltetrazolium chloride).

-

Data Analysis: The infarct size is expressed as a percentage of the area at risk. Statistical analysis is performed to compare the treatment groups with the vehicle control group.

Conclusion

The available evidence strongly supports the estrogen receptor as the primary target of WAY-169916. Its mechanism of action involves the pathway-selective modulation of ER signaling, leading to the inhibition of NF-κB transcriptional activity and subsequent anti-inflammatory effects. In vivo studies have demonstrated its efficacy in a model of ischemia-reperfusion injury, an effect that is shown to be ER-dependent. While specific quantitative data on binding affinities and in vitro potency are not widely published, the existing preclinical data validate the therapeutic potential of WAY-169916 as a novel anti-inflammatory agent with a differentiated, non-classical estrogenic profile. Further research to fully elucidate its binding kinetics and in vitro functional potency would be beneficial for its continued development.

References

WAY-169916: A Deep Dive into its Effects on Cytokine Production

For Immediate Release

This technical guide provides an in-depth analysis of the effects of WAY-169916 on cytokine production, designed for researchers, scientists, and professionals in drug development. WAY-169916 has emerged as a significant compound in immunological research due to its selective modulation of inflammatory pathways. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.

Core Findings: WAY-169916 and Cytokine Inhibition

WAY-169916 has been identified as a pathway-selective estrogen receptor (ER) ligand that specifically antagonizes the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response. This mechanism of action allows WAY-169916 to inhibit the production of pro-inflammatory cytokines without eliciting classic estrogenic effects.

Quantitative Analysis of Cytokine Modulation

The primary reported effect of WAY-169916 is the inhibition of Interleukin-6 (IL-6), a key pro-inflammatory cytokine. Research has demonstrated that in human aortic endothelial cells (HAECT-1) expressing estrogen receptor alpha (ERα) and stimulated with Interleukin-1 beta (IL-1β), WAY-169916 effectively inhibits the activity of the human IL-6 promoter.

| Cytokine | Cell Line | Stimulus | WAY-169916 Concentration | Observed Effect | Estrogen Receptor Involvement |

| IL-6 (promoter activity) | HAECT-1 | IL-1β | IC50 = 90 nM | 100% inhibition relative to Estradiol (E2) | ERα |

| IL-6 (promoter activity) | HAECT-1 | IL-1β | IC50 = 100 nM | 145% inhibition relative to Estradiol (E2) | ERβ |

Table 1: Quantitative Effects of WAY-169916 on IL-6 Promoter Activity [1]

Signaling Pathways and Mechanism of Action

WAY-169916 exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway through its interaction with estrogen receptors. The canonical NF-κB pathway is a primary target for anti-inflammatory therapies due to its central role in inducing the expression of numerous pro-inflammatory genes, including those for cytokines like IL-6, TNF-α, and IL-1β.

Upon stimulation by pro-inflammatory signals such as IL-1β, the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer (typically p65/p50) to translocate into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.

WAY-169916, acting through ERα or ERβ, interferes with this process. The estrogen receptor, when bound by WAY-169916, can inhibit the transcriptional activity of NF-κB. This leads to a downstream reduction in the expression of NF-κB-dependent pro-inflammatory cytokines.

Experimental Protocols

This section outlines the key experimental methodologies employed in the studies of WAY-169916's effects on cytokine production.

Cell Culture and Treatment

-

Cell Line: Human Aortic Endothelial Cells (HAECT-1) stably expressing human Estrogen Receptor α (ERα) or ERβ.

-

Culture Medium: Standard cell culture medium appropriate for endothelial cells, supplemented with fetal bovine serum and antibiotics.

-

Stimulation: Cells are typically stimulated with human recombinant Interleukin-1β (IL-1β) to induce a pro-inflammatory response and activate the NF-κB pathway.

-

Treatment: WAY-169916 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to or concurrently with the inflammatory stimulus.

NF-κB Luciferase Reporter Assay

This assay is a common method to quantify the transcriptional activity of NF-κB.

-

Transfection: HAECT-1 cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites (e.g., a human IL-6 promoter). A second plasmid containing the Renilla luciferase gene under a constitutive promoter is often co-transfected to normalize for transfection efficiency.

-

Cell Lysis: After treatment with WAY-169916 and stimulation with IL-1β, the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.

-

Luminescence Measurement: Luciferase activity is measured using a luminometer after the addition of the appropriate substrates for firefly and Renilla luciferases.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of WAY-169916 is calculated by comparing the normalized luciferase activity in treated cells to that in vehicle-treated control cells.

Cytokine Protein Measurement (ELISA)

While specific data for WAY-169916 is pending, the general protocol to measure secreted cytokine proteins like IL-6, TNF-α, and IL-1β is the Enzyme-Linked Immunosorbent Assay (ELISA).

-

Sample Collection: After cell treatment and stimulation, the cell culture supernatant is collected.

-

Coating: A microplate is coated with a capture antibody specific for the cytokine of interest.

-

Incubation: The collected cell culture supernatants are added to the wells, allowing the cytokine to bind to the capture antibody.

-

Detection: A biotinylated detection antibody, also specific for the cytokine, is added, followed by the addition of streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: A substrate solution is added, which is converted by HRP into a colored product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve.

Conclusion

WAY-169916 demonstrates a targeted anti-inflammatory effect by inhibiting NF-κB-mediated transcription of pro-inflammatory cytokines, with a notable impact on the IL-6 promoter. Its pathway-selective nature, operating through estrogen receptors without significant classical estrogenic activity, positions it as a promising candidate for further investigation in the treatment of inflammatory diseases. Future research should focus on elucidating its effects on a wider array of cytokine proteins and its efficacy in various in vivo models of inflammation.

References

The Pharmacological Profile of WAY-169916: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-169916 is a synthetic, non-steroidal small molecule that has garnered significant interest in pharmacological research due to its unique dual-activity profile. It functions as a pathway-selective ligand for the estrogen receptor (ER) and as a ligand for the aryl hydrocarbon receptor (AHR). This technical guide provides an in-depth overview of the pharmacological properties of WAY-169916, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and experimental workflows.

Pharmacological Profile

WAY-169916 is characterized as a selective estrogen receptor modulator (SERM) with potent anti-inflammatory properties. Its primary mechanism of action involves binding to estrogen receptors (ERα and ERβ) and subsequently inhibiting the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses. Unlike classical estrogens, WAY-169916 is designed to be devoid of traditional estrogenic transcriptional activity, thereby separating its anti-inflammatory effects from hormonal actions.

In addition to its interaction with estrogen receptors, WAY-169916 has been identified as a ligand for the aryl hydrocarbon receptor (AHR). Its activity at the AHR is complex, exhibiting characteristics of a weak partial agonist and a competitive antagonist of DRE (Dioxin Response Element)-mediated transcription. This interaction with the AHR may contribute to its overall pharmacological profile, including its anti-inflammatory effects.

Quantitative Data

The following tables summarize the key quantitative data reported for WAY-169916.

Table 1: Estrogen Receptor Binding Affinity and Functional Activity

| Parameter | Receptor | Value | Species | Assay Type | Reference |

| IC50 | Human ERα | 3 nM | Human | Radioligand Binding Assay | [1] |

| IC50 | Human ERβ | 3 nM | Human | Radioligand Binding Assay | [1] |

| IC50 (NF-κB Inhibition) | Human ERα | 93 nM | Human | NF-κB Reporter Assay | [1] |

Table 2: Aryl Hydrocarbon Receptor Binding and Functional Activity

| Parameter | Concentration | % Displacement | Species | Assay Type | Reference |

| Competitive Binding | 0.1 µM | ~15% | Human | Photoaffinity Ligand Competition Assay | [2] |

| Competitive Binding | 1 µM | ~50% | Human | Photoaffinity Ligand Competition Assay | [2] |

| Competitive Binding | 100 µM | ~65% | Human | Photoaffinity Ligand Competition Assay | [2] |

| Functional Activity | - | Weak Partial Agonist / Antagonist | Human | DRE-Luciferase Reporter Assay |

Table 3: In Vivo Efficacy

| Animal Model | Effect | Dosage | Route | Reference |

| Ovariectomized Rabbit Model of Myocardial Ischemia/Reperfusion | Reduced Infarct Size | 1 mg/kg | IV | |

| Rat Model of Inflammatory Bowel Disease | Inhibition of chronic diarrhea, intestinal ulceration, and inflammatory cell infiltration | Not Specified | Not Specified | [1] |

| High-Fat Diet-Fed Ovariectomized Rats | Reduced hepatic NF-κB activity and inflammatory gene expression | 10 mg/kg per day | Not Specified | [1] |

Experimental Protocols

Estrogen Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a competitive radioligand binding assay to determine the affinity of WAY-169916 for estrogen receptors.

-

Receptor Source: Full-length human recombinant ERα or ERβ.

-

Radioligand: [³H]-Estradiol.

-

Procedure:

-

A constant concentration of the radioligand is incubated with the receptor preparation.

-

Increasing concentrations of unlabeled WAY-169916 are added to compete for binding to the receptor.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated using a method such as filtration through glass fiber filters.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of WAY-169916 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

NF-κB Reporter Gene Assay

This assay measures the ability of WAY-169916 to inhibit NF-κB-mediated gene transcription.

-

Cell Line: A human cell line (e.g., HAECT-1 or HEK293) stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. The cells should also express the estrogen receptor of interest (e.g., ERα).

-

Procedure:

-

Cells are plated in a 96-well plate and allowed to adhere.

-

Cells are pre-treated with varying concentrations of WAY-169916 for a specified period.

-

NF-κB activation is induced by adding a stimulant such as Interleukin-1β (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α).

-

After an incubation period, the cells are lysed.

-

Luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

-

Data Analysis: The IC50 value, representing the concentration of WAY-169916 that causes a 50% reduction in luciferase activity, is calculated.

Aryl Hydrocarbon Receptor Competitive Binding Assay (Photoaffinity Ligand)

This protocol describes a method to assess the binding of WAY-169916 to the AHR.

-

AHR Source: Cytosol from cells or tissues expressing the human AHR.

-

Photoaffinity Ligand (PAL): A high-affinity, radiolabeled AHR ligand that can be covalently cross-linked to the receptor upon UV irradiation.

-

Procedure:

-

The AHR-containing cytosol is incubated with the PAL in the presence of varying concentrations of WAY-169916.

-

The mixture is exposed to UV light to induce covalent cross-linking of the PAL to the AHR.

-

The proteins in the cytosol are separated by SDS-PAGE.

-

The gel is analyzed by autoradiography or phosphorimaging to visualize the radiolabeled AHR-PAL complex.

-

-

Data Analysis: The intensity of the radiolabeled band corresponding to the AHR-PAL complex is quantified. The ability of WAY-169916 to compete for binding is determined by the reduction in band intensity at different concentrations.

In Vivo Model of Myocardial Ischemia/Reperfusion Injury

This animal model is used to evaluate the cardioprotective effects of WAY-169916.

-

Animal Model: Ovariectomized New Zealand White rabbits.

-

Procedure:

-

The animals are anesthetized, and a thoracotomy is performed to expose the heart.

-

A major coronary artery is occluded for a defined period (e.g., 30 minutes) to induce ischemia.

-

WAY-169916 (e.g., 1 mg/kg) or vehicle is administered intravenously before or during the ischemic period.

-

The occlusion is then released, and the heart is reperfused for a set duration (e.g., 4 hours).

-

At the end of the reperfusion period, the heart is excised.

-

-

Endpoint Measurement: The area at risk and the infarct size are determined using histological staining techniques (e.g., triphenyltetrazolium chloride staining). The infarct size is typically expressed as a percentage of the area at risk.

Mandatory Visualizations

Caption: ER-mediated inhibition of the canonical NF-κB signaling pathway by WAY-169916.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Experimental workflow for an NF-κB luciferase reporter gene assay.

Caption: Generalized workflow for in vivo efficacy testing of WAY-169916.

References

WAY-169916: A Technical Guide to Elucidating Estrogen Receptor and NF-κB Crosstalk

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-169916 is a potent, pathway-selective estrogen receptor (ER) ligand that has emerged as a valuable tool for dissecting the intricate crosstalk between the estrogen receptor and the nuclear factor-kappa B (NF-κB) signaling pathways. This technical guide provides an in-depth overview of WAY-169916, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its application in studying ER/NF-κB interactions.

Core Mechanism of Action

WAY-169916 exhibits a unique pharmacological profile. It binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[1]. Unlike classical estrogens, WAY-169916 is characterized as a pathway-selective ER ligand, meaning it does not induce classical ER-mediated transcriptional activity at estrogen response elements (EREs). Instead, its primary mechanism in the context of inflammation is the inhibition of NF-κB transcriptional activity in an ER-dependent manner[1][2]. This property makes it an ideal probe to investigate the anti-inflammatory functions of ERs that are independent of their traditional genomic actions.

Quantitative Data Summary

The following tables summarize the key quantitative data for WAY-169916, providing a clear comparison of its binding affinities and inhibitory concentrations.

Table 1: Estrogen Receptor Binding Affinity

| Receptor Subtype | IC50 (nM) |

| Human ERα | 3 |

| Human ERβ | 3 |

Data sourced from Cayman Chemical product information[1].

Table 2: NF-κB Inhibitory Activity

| Assay | Cell Line | Stimulus | IC50 (nM) |

| NF-κB Reporter Activity | HAECT-1 (expressing human ERα) | IL-1β | 93 |

Data sourced from Cayman Chemical product information[1].

Table 3: In Vivo Efficacy

| Animal Model | Treatment | Effect |

| Ovariectomized rats on a high-fat diet | 10 mg/kg per day | Reduced hepatic NF-κB activity and inflammatory gene expression |

| Ovariectomized rabbit model of ischemia-reperfusion injury | 1 mg/kg | Reduced infarct size |

Data sourced from Cayman Chemical product information[1].

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: ER and NF-κB Signaling Crosstalk with WAY-169916 Intervention.

Caption: Workflow for an NF-κB Luciferase Reporter Assay.

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) Assay.

Experimental Protocols

The following are detailed methodologies for key experiments to study the crosstalk between ER and NF-κB using WAY-169916.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of WAY-169916.

a. Cell Culture and Transfection:

-

Cell Line: Human embryonic kidney (HEK293T) cells or a relevant cell line endogenously expressing ERα or ERβ. If the cell line does not express ER, it should be stably or transiently transfected with an ERα or ERβ expression vector.

-

Reporter Construct: Co-transfect the cells with a luciferase reporter plasmid containing multiple NF-κB binding sites upstream of a minimal promoter and a Renilla luciferase plasmid for normalization of transfection efficiency.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

b. Assay Protocol:

-

Seed the transfected cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

The following day, replace the medium with serum-free medium and pre-treat the cells with varying concentrations of WAY-169916 (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory cytokine such as human recombinant IL-1β (10 ng/mL) or TNF-α (20 ng/mL) for 6-8 hours.

-

After stimulation, lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.

c. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.

-

Plot the percentage of inhibition of NF-κB activity against the log concentration of WAY-169916 to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is employed to determine if WAY-169916 affects the binding of NF-κB to the promoters of its target genes.

a. Cell Treatment and Cross-linking:

-

Culture a relevant cell line (e.g., MCF-7 breast cancer cells, which express endogenous ER) in 150 mm dishes until they reach 80-90% confluency.

-

Pre-treat the cells with WAY-169916 (e.g., 100 nM) or vehicle for 2 hours.

-

Stimulate the cells with TNF-α (20 ng/mL) for 30-60 minutes.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

b. Chromatin Preparation and Immunoprecipitation:

-

Wash the cells with ice-cold PBS and harvest them by scraping.

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

-

Clarify the chromatin by centrifugation and save a small aliquot as the "input" control.

-

Immunoprecipitate the remaining chromatin overnight at 4°C with an antibody specific for the p65 subunit of NF-κB or a negative control IgG.

-

Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Wash the beads extensively to remove non-specific binding.

c. DNA Purification and Analysis:

-

Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating at 65°C for several hours in the presence of NaCl.

-

Treat the samples with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Perform quantitative real-time PCR (qPCR) using primers specific for the promoter regions of known NF-κB target genes (e.g., IL-6, IL-8, MCP-1).

-

Analyze the data by calculating the amount of immunoprecipitated DNA relative to the input DNA.

Conclusion

WAY-169916 serves as a critical pharmacological tool for investigating the non-classical, anti-inflammatory actions of estrogen receptors. Its ability to selectively modulate ER-mediated repression of NF-κB signaling, without activating classical estrogenic pathways, allows for a precise examination of this important signaling crosstalk. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize WAY-169916 in their studies of inflammation, immunology, and drug discovery.

References

Methodological & Application

Application Notes and Protocols for WAY-169916 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-169916 is a selective estrogen receptor (ER) ligand that demonstrates a unique, pathway-specific mechanism of action. Primarily recognized for its potent anti-inflammatory properties, WAY-169916 functions by inhibiting the transcriptional activity of Nuclear Factor-kappa B (NF-κB) in an ER-dependent manner.[1] Unlike classical estrogens, it is designed to be devoid of traditional ER transcriptional activity, offering a targeted approach to modulating inflammatory responses. These application notes provide detailed protocols for utilizing WAY-169916 in cell culture experiments to investigate its anti-inflammatory and signaling effects.

Data Presentation

The following table summarizes the quantitative data available for WAY-169916's bioactivity.

| Parameter | Description | Value | Cell Line | Receptor Context |

| IC50 | Inhibition of NF-κB-driven human IL-6 promoter reporter activity | 100 nM | HAECT-1 | Not specified |

| IC50 | Inhibition of NF-κB-driven human IL-6 promoter reporter activity | 90 nM | HAECT-1 | ERα expressing |

Signaling Pathway

WAY-169916 exerts its effects through the estrogen receptor to ultimately inhibit NF-κB-mediated gene transcription. The following diagram illustrates this proposed signaling pathway.

Caption: Proposed signaling pathway of WAY-169916.

Experimental Protocols

Preparation of WAY-169916 Stock Solution

Proper preparation of the stock solution is critical for accurate and reproducible results.

Materials:

-

WAY-169916 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

WAY-169916 is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of WAY-169916 powder in DMSO. For example, for 1 mg of WAY-169916 (Molecular Weight: 334.41 g/mol ), add 299.14 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

NF-κB Reporter Assay

This assay is used to quantify the inhibitory effect of WAY-169916 on NF-κB transcriptional activity.

Materials:

-

Cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HeLa or HEK293 cells)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

WAY-169916 stock solution

-

NF-κB activator (e.g., TNF-α or PMA)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

Caption: Workflow for the NF-κB reporter assay.

-

Cell Seeding: Seed cells at a density of 2-5 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Pre-treatment: Prepare serial dilutions of WAY-169916 in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the old medium and add 100 µL of the WAY-169916 dilutions or vehicle control (medium with the same concentration of DMSO) to the respective wells.

-

Incubation: Incubate for 1 hour at 37°C.

-

Stimulation: Prepare the NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL) in culture medium. Add the appropriate volume of the activator to the wells.

-

Incubation: Incubate the plate for an additional 6-24 hours at 37°C.

-

Lysis and Substrate Addition: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Measurement: Measure the luminescence using a plate-reading luminometer. The inhibition of NF-κB activity is calculated relative to the stimulated vehicle control.

IL-6 Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for quantifying the concentration of secreted IL-6 in the cell culture supernatant following treatment with WAY-169916.

Materials:

-

Cell line known to produce IL-6 upon stimulation (e.g., HAECT-1, macrophages)

-

Cell culture medium, FBS, and antibiotics

-

WAY-169916 stock solution

-

Stimulating agent (e.g., IL-1β or LPS)

-

Human IL-6 ELISA kit

-

Microplate reader capable of measuring absorbance at 450 nm

Protocol:

Caption: Workflow for the IL-6 ELISA.

-

Cell Seeding: Seed cells in a 24-well plate at an appropriate density to reach 80-90% confluency after 24 hours.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator.

-

Pre-treatment: Treat the cells with various concentrations of WAY-169916 or a vehicle control for 1 hour.

-

Stimulation: Add the stimulating agent (e.g., IL-1β at 1 ng/mL) to the wells.

-

Incubation: Incubate for 24 hours to allow for cytokine production and secretion.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

-

ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatant to a pre-coated plate, followed by incubation with detection and substrate solutions.

-

Measurement: Measure the absorbance at 450 nm and calculate the IL-6 concentration based on a standard curve.

Cell Viability Assay (MTT/MTS Assay)

It is important to assess whether the observed effects of WAY-169916 are due to its specific inhibitory activity or a result of cytotoxicity.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

WAY-169916 stock solution

-

96-well clear tissue culture plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of medium.

-

Incubation: Incubate for 24 hours at 37°C.

-

Treatment: Treat the cells with a range of concentrations of WAY-169916. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Measurement:

-

For MTT assay: Measure the absorbance at 570 nm.

-

For MTS assay: Measure the absorbance at 490 nm.

-

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.

References

WAY-169916 Application Notes and Protocols for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of WAY-169916 in mouse models, focusing on its anti-inflammatory properties through the inhibition of NF-κB transcriptional activity. Detailed protocols and quantitative data are presented to guide researchers in designing and executing their experiments.

Mechanism of Action

WAY-169916 is a pathway-selective estrogen receptor (ER) ligand. It uniquely dissociates the anti-inflammatory effects of ER signaling from the classical estrogenic effects. WAY-169916 binds to both ERα and ERβ and subsequently inhibits the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[1] This inhibition is achieved without stimulating traditional estrogenic pathways, such as uterine proliferation.[1]

The proposed mechanism involves the interaction of the WAY-169916-bound estrogen receptor with components of the NF-κB signaling pathway, ultimately preventing the transcription of pro-inflammatory genes.

Caption: Signaling pathway of WAY-169916 in inhibiting NF-κB mediated transcription.

In Vivo Dose for Mouse Models

The following table summarizes the in vivo dosage of WAY-169916 that has been reported in a diet-induced obesity and inflammation mouse model. It is important to note that optimal dosage may vary depending on the specific mouse strain, disease model, and experimental endpoint. Therefore, a dose-response study is recommended.

| Mouse Model | Strain | Route of Administration | Dose | Frequency | Vehicle | Key Findings |

| High-Fat Diet-Induced Inflammation | C57BL/6J | Oral Gavage | 30 mg/kg | Daily | Not Specified | Inhibited diet-induced hepatic inflammatory gene expression without stimulating uterine wet weight.[1] |

Experimental Protocols

Preparation of WAY-169916 Formulation

-

Solubility: WAY-169916 is soluble in DMSO. For in vivo administration, it is crucial to prepare a vehicle that is well-tolerated by the animals.

-

Suggested Vehicle: A common vehicle for oral gavage of hydrophobic compounds is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water.

-

Preparation Steps:

-

Weigh the required amount of WAY-169916.

-

Dissolve WAY-169916 in a minimal amount of DMSO to create a stock solution.

-

Prepare a 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring vigorously. Heat may be applied to aid dissolution, but the solution must be cooled to room temperature before use.

-

Add the WAY-169916 stock solution dropwise to the 0.5% CMC solution while vortexing to create a homogenous suspension.

-

The final concentration of DMSO in the formulation should be kept to a minimum (ideally less than 5%) to avoid toxicity.

-

Animal Model: High-Fat Diet-Induced Inflammation

This model is used to study diet-induced low-grade inflammation, a key factor in the development of metabolic diseases.

-

Animals: Male C57BL/6J mice, 6-8 weeks old.

-

Diet:

-

Control Group: Standard chow diet (e.g., 10% kcal from fat).

-

High-Fat Diet (HFD) Group: Diet with 45-60% of calories derived from fat.

-

-

Acclimation: Acclimate mice to the facility for at least one week before starting the experiment.

-

Diet Induction:

-

House mice individually or in small groups.

-

Provide the respective diets and water ad libitum.

-

Monitor body weight and food intake regularly (e.g., weekly).

-

The HFD is typically administered for 8-16 weeks to induce a stable obese and inflammatory phenotype.

-

Administration of WAY-169916

-

Route: Oral gavage is a suitable route for daily administration.

-

Procedure:

-

Calculate the volume of the WAY-169916 suspension to be administered based on the mouse's most recent body weight and the target dose (30 mg/kg).

-

Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for adult mice).

-

Gently restrain the mouse and insert the gavage needle into the esophagus, delivering the suspension directly into the stomach.

-

Administer the vehicle to the control groups.

-

Treatment should be initiated after the establishment of the inflammatory phenotype.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of WAY-169916 in a high-fat diet mouse model.

Caption: Experimental workflow for in vivo testing of WAY-169916.

References

WAY-169916 solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and mechanism of action of WAY-169916, a pathway-selective estrogen receptor (ER) ligand. The included protocols offer guidance for the preparation of stock solutions for in vitro and in vivo studies.

Core Properties of WAY-169916

WAY-169916 is a nonsteroidal, orally active molecule that functions as a selective modulator of the estrogen receptor. It has demonstrated potent anti-inflammatory effects by selectively inhibiting the transcriptional activity of nuclear factor-kappa B (NF-κB).[1] This selective action allows for the dissociation of the anti-inflammatory effects of ER signaling from the classic estrogenic effects, such as uterine proliferation.[1]

Chemical Structure:

-

Formal Name: 4-[1-(2-propen-1-yl)-7-(trifluoromethyl)-1H-indazol-3-yl]-1,3-benzenediol[2]

-

Molecular Formula: C₁₇H₁₃F₃N₂O₂[2]

-

Molecular Weight: 334.3 g/mol [2]

Solubility Data

The solubility of WAY-169916 has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is recommended to use freshly opened, anhydrous solvents, particularly for DMSO, as its hygroscopic nature can significantly impact the solubility of the compound.[4] For aqueous buffers, WAY-169916 is reported to be insoluble.[2][3]

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | 125 mg/mL[4] | 373.93 mM | Ultrasonic assistance may be needed.[4] |

| DMSO | 15 mg/mL[2][3] | 44.87 mM | - |

| DMF | 10 mg/mL[2][3] | 29.91 mM | - |

| Ethanol | 10 mg/mL[2][3] | 29.91 mM | - |

| PBS (pH 7.2) | Insoluble[2][3] | - | - |

Mechanism of Action: ER-Mediated NF-κB Inhibition

WAY-169916 exerts its anti-inflammatory effects by selectively engaging the estrogen receptor to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNFα, IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.

The estrogen receptor can interfere with this pathway. WAY-169916 binds to both ERα and ERβ, and this complex can inhibit NF-κB transcriptional activity.[1][2] This inhibition can occur through several mechanisms, including direct interaction with NF-κB subunits or competition for essential co-activators. By selectively activating this inhibitory pathway without triggering the transcriptional activities associated with classic estrogenic responses, WAY-169916 acts as a potent and selective anti-inflammatory agent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of WAY-169916 in dimethyl sulfoxide (DMSO).

Materials:

-

WAY-169916 (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

-

(Optional) Sonicator

Procedure:

-

Weighing the Compound: Accurately weigh a precise amount of WAY-169916. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.343 mg of WAY-169916 (Molecular Weight = 334.3 g/mol ).

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed WAY-169916. To continue the example, add 1 mL of DMSO.

-

Dissolution:

-

Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all solid has dissolved.

-

If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be required.[4]

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

-

Note on Preparing Working Solutions: When preparing a working solution for cell culture, ensure that the final concentration of DMSO is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

References

WAY-169916 Stability and Storage: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for the selective estrogen receptor modulator, WAY-169916. The included protocols and diagrams are intended to guide researchers in maintaining the integrity of the compound and in developing stability-indicating assays.

Compound Information

| Compound Name | WAY-169916 |

| Mechanism of Action | A pathway-selective ligand of the estrogen receptor (ER) that inhibits NF-κB transcriptional activity, exhibiting potent anti-inflammatory effects.[1] |

| Appearance | White to off-white solid.[1] |

| Chemical Formula | C₁₇H₁₃F₃N₂O₂ |

| CAS Number | 669764-18-5 |

Recommended Storage Conditions

Proper storage of WAY-169916 is critical to ensure its stability and biological activity. The following conditions are recommended for both the solid compound and solutions.

Solid Form

The solid (powder) form of WAY-169916 is stable for extended periods when stored under the correct conditions.

| Storage Temperature | Duration |

| -20°C | 3 years[1] |

| 4°C | 2 years[1] |

In Solvent

Once dissolved, the stability of WAY-169916 is more limited. It is crucial to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[1]

| Storage Temperature | Duration | Recommended Solvent |

| -80°C | 6 months[1] | DMSO |

| -20°C | 1 month[1] | DMSO |

Note on Solvent: For in vitro use, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Use freshly opened, hygroscopic DMSO for the best solubility.[1]

Signaling Pathway of WAY-169916

WAY-169916 acts as a selective estrogen receptor (ER) modulator that inhibits the transcriptional activity of Nuclear Factor-kappa B (NF-κB). The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of WAY-169916.

Caption: WAY-169916 inhibits NF-κB mediated gene transcription.

Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies and developing a stability-indicating HPLC method for WAY-169916. These should be adapted based on specific laboratory equipment and regulatory requirements.

Forced Degradation Studies Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Caption: Workflow for forced degradation studies of WAY-169916.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of WAY-169916 in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Incubate at 60°C for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified time.

-

Thermal Degradation: Expose both the solid powder and the stock solution to elevated temperatures (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the solid powder and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sampling: Withdraw samples at appropriate time points.

-

Analysis: Analyze the stressed samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.

Protocol for Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) free from interference from degradation products, impurities, and excipients.

1. Instrument and Chromatographic Conditions (Example):

| Parameter | Suggested Condition |

| Instrument | HPLC with UV or PDA detector |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Determined by UV scan of WAY-169916 (e.g., 254 nm) |

| Injection Volume | 10 µL |

2. Method Development and Validation:

-

Method Development:

-

Inject a solution of unstressed WAY-169916 to determine its retention time.

-

Inject samples from the forced degradation studies.

-

Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation between the WAY-169916 peak and all degradation product peaks. The goal is a resolution (Rs) of >1.5 between all adjacent peaks.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess WAY-169916 in the presence of its degradation products. This is confirmed by the results of the forced degradation studies.

-

Linearity: Analyze a series of solutions of WAY-169916 at different concentrations to establish a linear relationship between concentration and peak area.

-

Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of WAY-169916.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of WAY-169916 that can be reliably detected and quantified.

-

Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to examine the method's reliability.

-

By adhering to these storage conditions and utilizing the provided protocols for stability assessment, researchers can ensure the quality and integrity of WAY-169916 in their experiments, leading to more reliable and reproducible results.

References

Application Notes and Protocols for WAY-169916 in a Luciferase Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-169916 is a selective estrogen receptor (ER) ligand that has demonstrated potent anti-inflammatory effects through the inhibition of NF-κB transcriptional activity.[1] Luciferase reporter assays are a widely adopted method for studying gene expression and signal transduction pathways due to their high sensitivity and broad dynamic range. This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to characterize the inhibitory effects of WAY-169916 on the NF-κB signaling pathway.

The protocol outlined below describes a common approach using a tumor necrosis factor-alpha (TNF-α) induced NF-κB activation model in a suitable mammalian cell line, such as HEK293 cells. TNF-α is a potent inflammatory cytokine that activates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB transcription factor to translocate to the nucleus and activate the transcription of target genes, including a luciferase reporter gene under the control of NF-κB response elements. By measuring the luminescence produced by the luciferase enzyme, the inhibitory effect of WAY-169916 on this pathway can be quantified.

Signaling Pathway

The following diagram illustrates the signaling cascade initiated by TNF-α, leading to NF-κB activation, and the proposed mechanism of inhibition by WAY-169916 through the estrogen receptor.

Caption: WAY-169916 inhibits TNF-α-induced NF-κB signaling.

Experimental Workflow

The general workflow for assessing the inhibitory properties of WAY-169916 using an NF-κB luciferase reporter assay is depicted below.

Caption: Workflow for NF-κB luciferase reporter assay.

Quantitative Data

| Compound | Assay Type | Cell Line | IC50 | Reference |

| Bazedoxifene | ERE-luciferase | MCF7 | 0.12 nM | [2] |

| 4-Hydroxytamoxifen (4-OHT) | ERE-luciferase | MCF7 | 0.39 nM | [2] |

| Fulvestrant | ERE-luciferase | MCF7 | 0.76 nM | [2] |

Note: The data above reflects the inhibition of an Estrogen Response Element (ERE)-driven luciferase reporter, not a direct NF-κB reporter assay. However, it demonstrates the potency of SERMs in modulating transcription via the estrogen receptor. It is anticipated that WAY-169916 would show dose-dependent inhibition of TNF-α-induced NF-κB-driven luciferase activity.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and utilizes a dual-luciferase reporter system for improved accuracy through normalization.

Materials and Reagents:

-

Cell Line: Human Embryonic Kidney (HEK293) cells or other suitable cell line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reporter Plasmids:

-

pGL4.32[luc2P/NF-κB-RE/Hygro] Vector (Firefly luciferase under the control of NF-κB response elements).

-

pGL4.75[hRluc/CMV] Vector (Renilla luciferase under a constitutive CMV promoter for normalization).

-

-

Transfection Reagent: Lipofectamine 2000 or a similar high-efficiency transfection reagent.

-

WAY-169916: Prepare a stock solution in DMSO and subsequent serial dilutions in culture medium.

-

Stimulant: Recombinant Human TNF-α.

-

Assay Reagents: Dual-Luciferase® Reporter Assay System (or equivalent).

-

Plates: White, clear-bottom 96-well cell culture plates.

-

Luminometer: Plate-reading luminometer with dual injectors.

Procedure:

-

Cell Seeding:

-

The day before transfection, seed HEK293 cells into a white, clear-bottom 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate at 37°C in a humidified 5% CO₂ incubator until cells reach 50-80% confluency.

-

-

Transfection:

-

For each well, prepare a transfection mix according to the manufacturer's protocol. A typical ratio is 100 ng of NF-κB-luciferase plasmid and 10 ng of Renilla-luciferase plasmid per well.

-

Dilute the plasmids and transfection reagent in serum-free medium.

-

Add the transfection mix to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of WAY-169916 in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

-

Carefully remove the medium from the cells and replace it with 100 µL of the WAY-169916 dilutions or vehicle control.

-

Pre-incubate the cells with the compound for 1-2 hours.

-

-

Stimulation:

-

Prepare a solution of TNF-α in complete culture medium at a concentration that elicits a robust response (e.g., 20 ng/mL).

-

Add the TNF-α solution to all wells except for the unstimulated control wells.

-

Incubate the plate for an additional 6 to 24 hours.

-

-

Cell Lysis:

-

Remove the medium from the wells and wash once with 100 µL of phosphate-buffered saline (PBS).

-

Add 20 µL of 1X Passive Lysis Buffer to each well.

-

Incubate at room temperature for 15 minutes with gentle shaking to ensure complete lysis.

-

-

Luciferase Assay:

-

Equilibrate the luciferase assay reagents to room temperature.

-

Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luminescence, followed by the injection of 100 µL of Stop & Glo® Reagent and measurement of Renilla luminescence.

-

Place the 96-well plate into the luminometer and initiate the reading.

-

-

Data Analysis:

-

For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize for transfection efficiency and cell number.

-

Calculate the percentage of NF-κB inhibition for each concentration of WAY-169916 relative to the TNF-α stimulated vehicle control.

-

Plot the percentage of inhibition against the logarithm of the WAY-169916 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

This detailed guide provides a comprehensive framework for researchers to effectively utilize a luciferase reporter assay to investigate the inhibitory effects of WAY-169916 on the NF-κB signaling pathway. Proper execution of this protocol will yield valuable quantitative data on the compound's potency and mechanism of action.

References

Application Notes and Protocols for WAY-169916 Treatment in Primary Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction